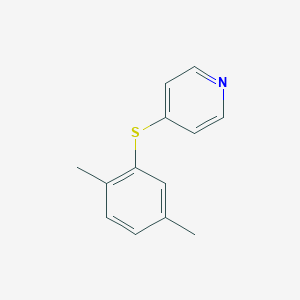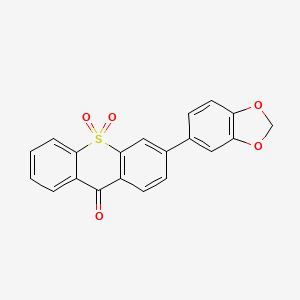
9H-Thioxanthen-9-one, 3-(1,3-benzodioxol-5-yl)-, 10,10-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Thioxanthen-9-one, 3-(1,3-benzodioxol-5-yl)-, 10,10-dioxide is a chemical compound with the molecular formula C20H12O5S It is known for its unique structure, which includes a thioxanthene core and a benzodioxole moiety
Métodos De Preparación
The synthesis of 9H-Thioxanthen-9-one, 3-(1,3-benzodioxol-5-yl)-, 10,10-dioxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thioxanthene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzodioxole Moiety: This step involves the coupling of the thioxanthene core with a benzodioxole derivative using reagents such as palladium catalysts.
Oxidation to Form the Dioxide: The final step involves the oxidation of the thioxanthene compound to introduce the dioxide functionality. Common oxidizing agents include hydrogen peroxide or peracids.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
9H-Thioxanthen-9-one, 3-(1,3-benzodioxol-5-yl)-, 10,10-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be used to modify the thioxanthene core or the benzodioxole moiety.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
9H-Thioxanthen-9-one, 3-(1,3-benzodioxol-5-yl)-, 10,10-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress plays a role.
Industry: It is used in the development of new materials, including polymers and dyes, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 9H-Thioxanthen-9-one, 3-(1,3-benzodioxol-5-yl)-, 10,10-dioxide involves its interaction with various molecular targets. In biological systems, it may exert its effects by:
Interacting with Enzymes: The compound can inhibit or activate specific enzymes, affecting metabolic pathways.
Modulating Oxidative Stress: It can act as an antioxidant or pro-oxidant, depending on the cellular context, influencing redox balance and signaling pathways.
Comparación Con Compuestos Similares
Similar compounds to 9H-Thioxanthen-9-one, 3-(1,3-benzodioxol-5-yl)-, 10,10-dioxide include:
Thioxanthene Derivatives: Compounds with similar thioxanthene cores but different substituents.
Benzodioxole Derivatives: Compounds with the benzodioxole moiety but different core structures.
Compared to these similar compounds, this compound is unique due to the combination of both the thioxanthene and benzodioxole structures, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
890045-62-2 |
|---|---|
Fórmula molecular |
C20H12O5S |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
3-(1,3-benzodioxol-5-yl)-10,10-dioxothioxanthen-9-one |
InChI |
InChI=1S/C20H12O5S/c21-20-14-3-1-2-4-18(14)26(22,23)19-10-13(5-7-15(19)20)12-6-8-16-17(9-12)25-11-24-16/h1-10H,11H2 |
Clave InChI |
GVKNYJAOWOINMH-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5S4(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


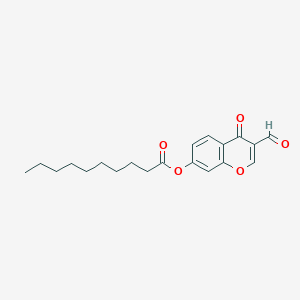
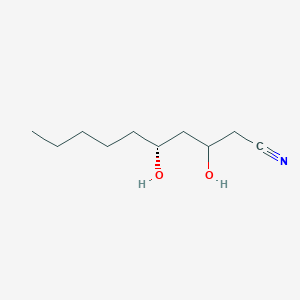
![4-{[2-Methyl-6-(propan-2-yl)pyrimidin-4-yl]oxy}butanoic acid](/img/structure/B12604197.png)

![N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylpyrrole-3-carboxamide](/img/structure/B12604210.png)
![2-Octyl-5-[5-[5-[5-[5-(5-octylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B12604215.png)
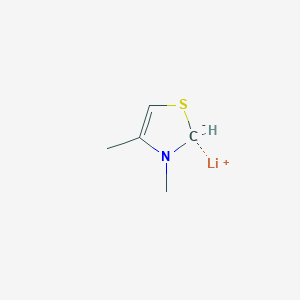
![5-[3-(Hydroxymethyl)phenyl]furan-2-carbaldehyde](/img/structure/B12604232.png)
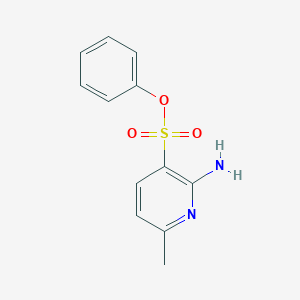
![[2-(Non-4-en-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol](/img/structure/B12604237.png)
![3-[3-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B12604238.png)
![4,4'-(1,4-Phenylene)bis[1-(4-aminophenyl)pyridin-1-ium]](/img/structure/B12604250.png)
